molecular formula C24H29N5O3 B2782481 1-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)piperidine-4-carboxamide CAS No. 1326896-94-9

1-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)piperidine-4-carboxamide

カタログ番号: B2782481
CAS番号: 1326896-94-9
分子量: 435.528
InChIキー: CUTSKYUWWSONMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound features a pyrazolo[1,5-a]pyrazin-5(4H)-one core substituted at position 2 with a 4-(propan-2-yl)phenyl group. A propanoyl linker connects the pyrazolo-pyrazine moiety to a piperidine-4-carboxamide group. The piperidine-4-carboxamide group introduces hydrogen-bond acceptor/donor capabilities, which may influence solubility and target binding. Such structural features are common in bioactive molecules targeting enzymes or receptors in neurological or oncological pathways .

特性

IUPAC Name

1-[3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-16(2)17-3-5-18(6-4-17)20-15-21-24(32)28(13-14-29(21)26-20)12-9-22(30)27-10-7-19(8-11-27)23(25)31/h3-6,13-16,19H,7-12H2,1-2H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTSKYUWWSONMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)piperidine-4-carboxamide is a complex organic compound of significant interest in medicinal chemistry. Its unique structure, characterized by the presence of a pyrazolo[1,5-a]pyrazine core, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C26H25F3N4O2C_{26}H_{25}F_{3}N_{4}O_{2}, with a molecular weight of 482.5 g/mol. The IUPAC name provides insight into its structural components, indicating multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H25F3N4O2
Molecular Weight482.5 g/mol
IUPAC Name3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
InChI KeyIFBBRCPARKZXTH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing research:

Antimicrobial Activity

Research has indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit notable antimicrobial properties. A study on related compounds showed significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM for various derivatives . This suggests that the compound may possess similar anti-tubercular activity due to structural similarities.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of related pyrazolo compounds on human cell lines such as HEK-293 (human embryonic kidney cells). The results indicated low toxicity levels, making these compounds potential candidates for further development in therapeutic applications without significant adverse effects on human cells .

Antiviral Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its antiviral properties, particularly against β-coronaviruses. Compounds derived from this scaffold have shown promise in inhibiting key viral enzymes, suggesting that 1-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoyl)piperidine-4-carboxamide may also exhibit antiviral activity through similar mechanisms .

Case Study 1: Anti-tubercular Activity

In a comparative study of pyrazolo derivatives, five compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM. This underscores the potential of compounds with similar structures to act as effective anti-tubercular agents .

Case Study 2: Cytotoxicity Assessment

A series of synthesized pyrazolo derivatives were tested for cytotoxic effects on human cell lines. Most active compounds demonstrated minimal toxicity at concentrations effective against pathogens, indicating their therapeutic viability .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Pyrazolo[1,5-a]pyrazin-5(4H)-one vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK86) The target compound shares a pyrazolo-fused heterocyclic core with MK86 (1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one) . MK86’s 4-chlorophenyl group at position 1 contrasts with the target’s 4-isopropylphenyl at position 2, suggesting divergent structure-activity relationships (SAR).

Substituent Variations

  • Piperidine-4-carboxamide vs. Piperidine-4-carboxylic Acid describes 1-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic acid.
  • Aryl Group Comparisons
    • The target’s 4-(propan-2-yl)phenyl group is more lipophilic than the 4-chlorophenyl group in MK86 or the 4-fluorophenyl substituents in pyrazoline derivatives from .
    • Halogenated aryl groups (e.g., 4-bromophenyl in ) may enhance electronic effects but reduce metabolic stability compared to alkyl-substituted aromatics .

Physicochemical and Pharmacological Implications

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Group Modifications Potential Impact
Target Compound Pyrazolo[1,5-a]pyrazinone 4-(propan-2-yl)phenyl (position 2) Piperidine-4-carboxamide Enhanced H-bonding, moderate logP
MK86 Pyrazolo[1,5-a]pyrimidinone 4-chlorophenyl (position 1) None Higher logP, potential halogen bonding
Compound Pyrazolo[1,5-a]pyrazinone 6-methyl (core), 2-carbonyl linker Piperidine-4-carboxylic acid Lower solubility (acidic group)
Pyrazoline Derivatives Dihydropyrazole 4-fluorophenyl, 4-bromophenyl N-substituted carbaldehydes/ketones High reactivity, variable logP

Key Observations:

  • Lipophilicity : The target compound’s isopropylphenyl group likely increases logP compared to halogenated analogs, balancing membrane permeability and solubility.
  • Synthetic Yield : Low yields in MK86 synthesis suggest that pyrazolo-heterocycles may require optimization for scalability.

Q & A

Basic: What are the established synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the cyclization of pyrazolo[1,5-a]pyrazinone intermediates followed by coupling with a piperidine-4-carboxamide derivative. Key steps include:

  • Cyclization : Using precursors like 4-oxo-pyrazolo-pyrazine derivatives under reflux in ethanol or DMSO, often with triethylamine as a catalyst to promote amide bond formation .
  • Coupling : Reaction of the pyrazolo-pyrazinone core with a propanoyl-piperidine intermediate under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .
    Optimization factors : Temperature (60–80°C for cyclization), solvent polarity (DMSO enhances nucleophilicity), and stoichiometric ratios (1:1.2 for amine:carbonyl) to maximize yield .

Advanced: How can contradictory biological activity data across assays be systematically resolved?

Answer:
Contradictions often arise from assay-specific variables (e.g., cell line variability, buffer composition). A methodological approach includes:

  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays (e.g., kinase inhibition) .
  • Structural analogs : Compare activity profiles of derivatives (e.g., replacing the propan-2-ylphenyl group with fluorophenyl) to isolate structure-activity relationships (SAR) .
  • Data normalization : Use internal controls (e.g., reference inhibitors) and standardize IC50 calculations across assays .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazolo-pyrazinone core and piperidine substitution (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with high-resolution MS validates molecular weight (expected [M+H]+: ~480 Da) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine-carboxamide moiety .

Advanced: What strategies mitigate low yields during the introduction of the 4-(propan-2-yl)phenyl group?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling with aryl boronic acids .
  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of bulky intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves regioselectivity .

Advanced: How can computational modeling guide target identification and mechanistic studies?

Answer:

  • Molecular docking : Screen against kinase or GPCR targets using PyMOL/AutoDock; prioritize targets with high Glide scores (e.g., EGFR, IC50 correlation R² > 0.7) .
  • MD simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bond interactions with catalytic residues (e.g., ATP-binding pockets) .
  • Pharmacophore mapping : Align with known inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify critical pharmacophoric features .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

  • Degradation pathways : Hydrolysis of the carboxamide group in aqueous buffers (pH > 8) or photodegradation under UV light .
  • Storage conditions : Lyophilized powder at -20°C in amber vials with desiccants (silica gel). For solutions, use DMSO (anhydrous) and avoid freeze-thaw cycles .

Advanced: How to design experiments to elucidate the role of the piperidine-4-carboxamide moiety in target binding?

Answer:

  • Proteolytic cleavage : Treat the compound with carboxypeptidase and compare pre-/post-treatment activity via SPR .
  • Isotopic labeling : Synthesize a 13C-labeled piperidine derivative for NMR-based binding studies with purified targets .
  • Alanine scanning : Replace the carboxamide with methyl groups and assess ΔG binding via isothermal titration calorimetry (ITC) .

Basic: What in vitro models are suitable for preliminary biological activity screening?

Answer:

  • Cell-free systems : Enzymatic assays (e.g., kinase inhibition using ADP-Glo™) to measure direct target modulation .
  • Cell lines : Cancer lines (e.g., HCT-116, MCF-7) for antiproliferative activity (IC50 determination via MTT assays) .
  • Membrane permeability : Caco-2 monolayers to predict oral bioavailability (Papp > 1 × 10⁻⁶ cm/s) .

Advanced: How to address solubility limitations in aqueous assay buffers?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous dispersibility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release in in vivo models .

Advanced: What experimental controls are critical for validating target specificity?

Answer:

  • Knockout/knockdown models : CRISPR/Cas9-engineered cell lines lacking the putative target .
  • Off-target panels : Screen against unrelated enzymes (e.g., cytochrome P450 isoforms) to rule out promiscuity .
  • Competitive binding : Use excess unlabeled compound to confirm dose-dependent displacement in radioligand assays .

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